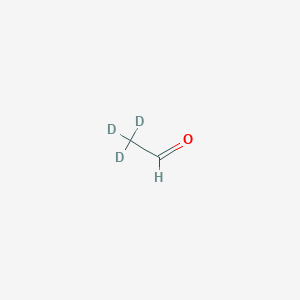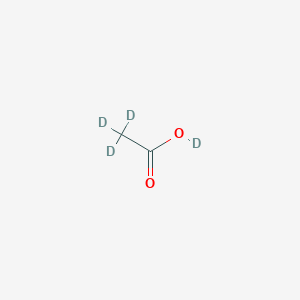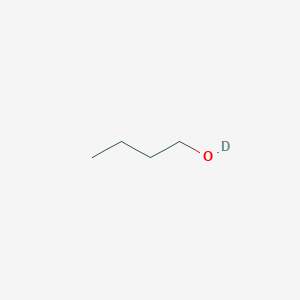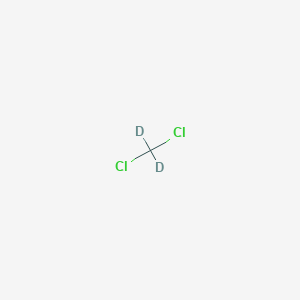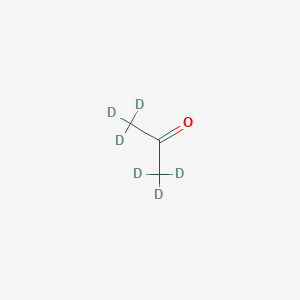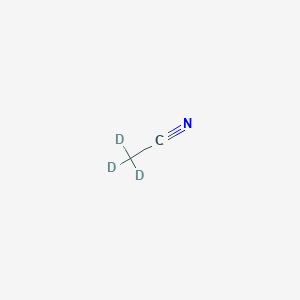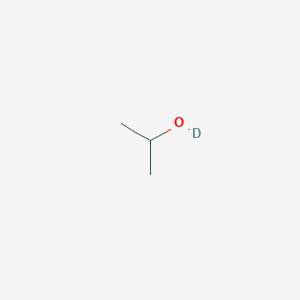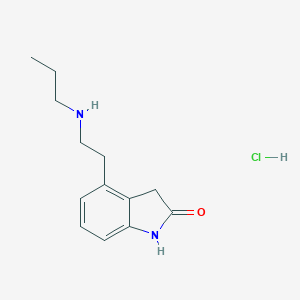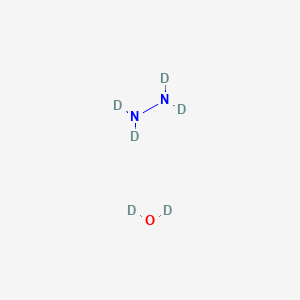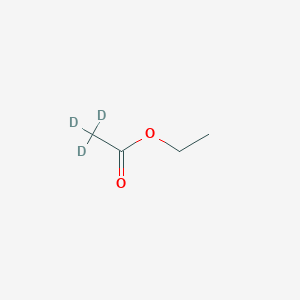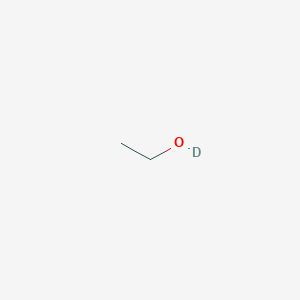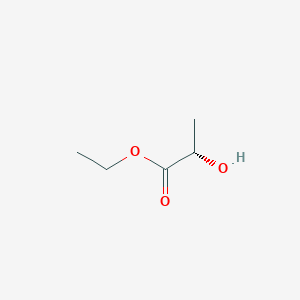
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-十八氘二十碳-5,8,11,14-四烯酸
描述
“(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid” is a derivative of arachidonic acid . Arachidonic acid is an omega-6 unsaturated fatty acid that is a constituent of cellular membranes, esterified to the sn-2 position of glycerophospholipids . It plays important roles in a variety of biological processes, including signal transduction, contraction, chemotaxis, cell proliferation and differentiation, and apoptosis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the total synthesis of (5Z, 8Z, 11Z, 14Z)-18- and 19-oxoeicosa-5,8,11,14-tetraenoic acids was reported by Stepan G. Romanov et al . Another study reported the synthesis of methyl (5Z,8Z,11Z,14Z,17Z)‐ and (5Z,8Z,11Z,14Z,17E)‐ [18‐14C] eicosapentaenoate .Molecular Structure Analysis
The molecular structure of this compound is similar to that of arachidonic acid, with the difference being the presence of deuterium atoms . The molecular formula of arachidonic acid is C20H32O2 .Chemical Reactions Analysis
Arachidonic acid, from which this compound is derived, is involved in various chemical reactions. It is released from membrane phospholipids by the activation of phospholipases and is available for oxidative metabolism by several enzyme systems including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be similar to those of arachidonic acid. The molecular weight of arachidonic acid is 304.47 g/mol, and it appears as an oil .科学研究应用
Plant Defense Response Elicitation
Scientific Field
Agricultural Biotechnology
Summary of Application
Arachidonic Acid (AA) has been found to elicit plant defense reactions against phytopathogens. This environmentally friendly method of plant defense is based on inducing natural, systemic, and prolonged plant resistance to diseases by application of biogenic elicitors in low concentrations .
Methods of Application
The elicitation activity of AA depends considerably on its concentration. High AA concentrations induce necrosis of plant tissues and accumulation of antimicrobial compounds, whereas low AA concentrations elicit systemic and prolonged resistance to the phytopathogen infections .
Results or Outcomes
Field experiments revealed that the treatment of potato, tomato, sugar beet, and vine plants with low concentrations of pure AA or AA-containing preparations increased plant resistance to diseases and thus enhanced the harvest yield .
Production of Arachidonic Acid by Fermentation
Scientific Field
Industrial Microbiology and Biotechnology
Summary of Application
Arachidonic Acid (ARA) plays essential roles in human immune, cardiovascular, and nervous systems. It is widely used in medicine, cosmetics, nutrition, and other fields. Due to the limitation and unsustainability of existing resources, microorganisms are a potential alternative resource for ARA production .
Methods of Application
Major efforts have been made on algae and filamentous fungi, among which Mortierella alpina is the most effective strain for industrial ARA production. The production of ARA has been enhanced by optimization of culture medium and fermentation process and genetic modification .
Results or Outcomes
The application of synthetic biology methods and technologies has further increased ARA production .
Use as an Internal Standard for Quantification
Scientific Field
Analytical Chemistry
Summary of Application
Arachidonic Acid-d8 is intended for use as an internal standard for the quantification of arachidonic acid by GC- or LC-mass spectrometry .
Methods of Application
The compound is used in the process of mass spectrometry, where it helps in the accurate quantification of arachidonic acid .
Results or Outcomes
The use of Arachidonic Acid-d8 as an internal standard has improved the accuracy and reliability of arachidonic acid quantification .
Lipid Metabolism Studies
Scientific Field
Biochemistry and Molecular Biology
Summary of Application
Arachidonic Acid (ARA) is a ω-6 class polyunsaturated fatty acid (PUFA) that plays an important role in human immune, cardiovascular, and nervous systems . It regulates the development of the brain, nerves, and retina . In addition, it is a precursor of various eicosanoids in organisms and is essential in the immune and cardiovascular systems to promote vascular elasticity, lipid metabolism, leukocyte function, and platelet activation .
Methods of Application
ARA is mainly present in cell membranes in the form of phospholipids, and widely distributes in the liver, muscle, blood, and nervous system . It is involved in modulating of membrane fluidity and in various metabolic processes in human organism playing an important role as a direct precursor of physiologically active prostaglandins (series 2), leukotrienes, and a number of eicosanoids .
Results or Outcomes
ARA has become a relevant nutrient in human health .
Infant and Elderly Formulas
Scientific Field
Nutrition and Dietetics
Summary of Application
Since 2001, ARA has been generally recognized as safe (GRAS) by the Food and Drug Administration . Nowadays, it has been widely applied into infant and elderly formulas .
Methods of Application
ARA is added to the diet of infants and the elderly as it plays an essential role in the development of the brain, nerves, and retina .
Results or Outcomes
The addition of ARA to infant and elderly formulas has shown positive effects on the development of the brain, nerves, and retina .
Cosmetics
Scientific Field
Cosmetic Science
Summary of Application
ARA has been widely applied into cosmetics .
Methods of Application
ARA is added to cosmetic products due to its beneficial effects on skin health .
Results or Outcomes
The addition of ARA to cosmetic products has shown positive effects on skin health .
Cardiovascular and Metabolic Diseases
Scientific Field
Medical Science
Summary of Application
Arachidonic Acid (AA) and its derivatives link nutrient metabolism to immunity and inflammation, thus holding a key role in the emergence and progression of frequent diseases such as obesity, diabetes, non-alcoholic fatty liver disease, and cardiovascular disease .
Methods of Application
AA is involved in various metabolic processes in the human organism playing an important role as a direct precursor of physiologically active prostaglandins (series 2), leukotrienes, and a number of eicosanoids .
Results or Outcomes
The role of the AA metabolome in diverse pathophysiological conditions and diseases has been explored .
Obesity and Associated Comorbidities
Summary of Application
Over- or malnutrition, especially high fat and carbohydrate intake, lack of exercise and sedentary lifestyles are the main causes for weight gain and obesity . Arachidonic Acid (AA) plays a key role in these metabolic processes .
Methods of Application
AA is involved in modulating of membrane fluidity and in various metabolic processes in human organism playing an important role as a direct precursor of physiologically active prostaglandins (series 2), leukotrienes, and a number of eicosanoids .
Results or Outcomes
The role of the AA metabolome in obesity and its associated comorbidities has been explored .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-FBFLGLDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonic Acid-d8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



